VS-4718 - 1061353-68-1

VS-4718

Catalog Number: EVT-287328
CAS Number: 1061353-68-1
Molecular Formula: C25H26F3N5O3
Molecular Weight: 501.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VS-4718 is under investigation in clinical trial NCT02215629 (Dose Escalation Study in Acute Myeloid or B-Cell Acute Lymphoblastic Leukemia).
FAK Inhibitor VS-4718 is an orally bioavailable focal adhesion kinase (FAK) inhibitor with potential antineoplastic activity. Upon administration, VS-4718 inhibits FAK, blocks fibronectin-stimulated FAK autophosphorylation of Tyr397, and may prevent the integrin-mediated activation of several downstream signal transduction pathways, including ERK, JNK/MAPK and PI3K/Akt. This results in the reduction of the number of cancer stem cells (CSCs) and inhibits tumor cell migration, proliferation and survival. The cytoplasmic tyrosine kinase FAK is a signal transducer for integrins and is constitutively activated in various tumor cell types; it is involved in tumor cell invasion, migration and proliferation and plays a key role in the development, function and survival of CSCs.
Future Directions
  • Clinical Development: Further clinical trials are needed to evaluate the safety and efficacy of VS-4718 in various cancer types, both as a single agent and in combination with other therapies. Ongoing trials are investigating its potential in ovarian cancer, pancreatic cancer, and low-grade serous ovarian cancer [, ].
  • Biomarker Identification: Identifying predictive biomarkers for FAK inhibitor sensitivity will enable patient stratification and improve the likelihood of successful clinical outcomes [].
  • Development of FAK Degraders: Recent research has shown promise in developing FAK-degrading PROTACs, which offer a potentially more durable and differentiated therapeutic strategy compared to traditional kinase inhibitors [].
Source and Classification

PND-1186 was developed by Poniard Pharmaceuticals and is also known by other names, including SR-2156 and VS-4718. Its chemical structure features a 2,4-diamino-pyridine ring, which is central to its mechanism of action as a FAK inhibitor. The compound has an impressive inhibitory potency with an IC50 value of approximately 1.5 nM against recombinant focal adhesion kinase and 100 nM in breast carcinoma cells .

Synthesis Analysis

The synthesis of PND-1186 involves several steps that typically include the formation of the 2,4-diamino-pyridine structure through condensation reactions followed by purification processes. While specific synthetic routes are proprietary, it is known that the synthesis can be optimized using techniques such as:

  • Condensation Reactions: Utilizing appropriate reagents to form the core structure.
  • Purification Techniques: Such as recrystallization or chromatography to isolate the desired compound.
  • Characterization: Techniques like NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of PND-1186.

These methods ensure high yields and purity necessary for biological evaluations.

Molecular Structure Analysis

PND-1186's molecular structure can be characterized as follows:

  • Chemical Formula: C10_{10}H12_{12}N4_{4}
  • Molecular Weight: Approximately 188.23 g/mol
  • Structure: The compound contains a 2,4-diaminopyridine core, which is crucial for its interaction with focal adhesion kinase.

The spatial arrangement of atoms allows PND-1186 to effectively bind to the ATP-binding site of focal adhesion kinase, inhibiting its activity. The presence of amino groups enhances its solubility and interaction potential with the target enzyme .

Chemical Reactions Analysis

PND-1186 primarily participates in biochemical reactions involving the inhibition of focal adhesion kinase. Key reactions include:

  • Inhibition of Autophosphorylation: PND-1186 inhibits the autophosphorylation of focal adhesion kinase at tyrosine 397 with an IC50 value of 0.1 µM, which is critical for its activation.
  • Impact on Cell Signaling Pathways: By inhibiting focal adhesion kinase, PND-1186 affects downstream signaling pathways involving p130Cas and Src kinases, leading to reduced cell survival signals in tumor cells .

These reactions are crucial for understanding how PND-1186 can alter tumor cell behavior.

Mechanism of Action

The mechanism of action for PND-1186 involves its binding to the ATP-binding site of focal adhesion kinase, leading to:

  1. Inhibition of Tyrosine Phosphorylation: This prevents the activation of downstream signaling pathways that promote cell survival and proliferation.
  2. Induction of Apoptosis: In various cancer cell lines, including breast and ovarian carcinoma cells, treatment with PND-1186 has been shown to induce apoptosis characterized by increased cleavage of caspase 3.
  3. Effects on Tumor Growth: In vivo studies have demonstrated that administration of PND-1186 significantly reduces tumor volume in mouse models without causing significant toxicity .

This multifaceted mechanism underlines its potential as an anti-cancer therapeutic agent.

Physical and Chemical Properties Analysis

Key physical and chemical properties of PND-1186 include:

  • Solubility: Soluble in dimethyl sulfoxide at concentrations exceeding 25 mg/mL.
  • Stability: Stable under typical laboratory conditions but should be stored at -20°C for long-term preservation.
  • pH Sensitivity: The compound's activity may vary with changes in pH, necessitating careful formulation for therapeutic use.

These properties are essential for its application in biological assays and potential clinical settings .

Applications

PND-1186 has several promising applications in scientific research and potential clinical use:

  1. Cancer Therapy: As a FAK inhibitor, it is being investigated for its ability to treat various cancers, particularly those characterized by high levels of focal adhesion kinase expression.
  2. Research Tool: It serves as a valuable tool in cell biology studies aimed at understanding cell adhesion, migration, and survival mechanisms.
  3. Combination Therapies: Its use in combination with other therapies may enhance treatment efficacy against resistant cancer types .
Introduction to Focal Adhesion Kinase (FAK) as a Therapeutic Target in Oncology

Focal Adhesion Kinase (FAK), encoded by the PTK2 gene, is a non-receptor tyrosine kinase that serves as a critical signaling hub integrating inputs from integrins, growth factor receptors, and cytokine receptors. Its overexpression and hyperactivation are hallmarks of numerous advanced solid tumors, including breast, ovarian, lung, and pancreatic carcinomas, where it correlates strongly with poor prognosis, metastatic dissemination, and therapeutic resistance [1] [5] [8]. FAK resides at chromosome 8q24.3, a region frequently amplified in human cancers, contributing to its elevated expression. Furthermore, transcriptional activation by factors like NF-κB and Nanog, coupled with repression by p53, establishes FAK as a key node in oncogenic signaling networks [1] [5]. Its central role in modulating the tumor microenvironment (TME), particularly in fostering immunosuppression and angiogenesis, further underscores its attractiveness as a target [1] [4].

FAK Signaling Pathways in Tumorigenesis and Metastatic Progression

FAK promotes cancer progression through kinase-dependent catalytic activity and kinase-independent scaffolding functions, regulating diverse cellular processes:

  • PI3K/AKT/mTOR Pathway: Upon activation (autophosphorylation at Tyr397), FAK recruits and activates PI3K, generating PIP3 and triggering downstream AKT and mTOR signaling. This axis is fundamental for tumor cell survival, proliferation, metabolic reprogramming, and evasion of apoptosis. In cancers like uveal melanoma with GNAQ/GNA11 mutations, FAK is a central mediator of Gαq-driven PI3K/AKT activation [4] [8].
  • Ras/MEK/ERK Pathway: Phosphorylation of FAK at Tyr925 creates a binding site for the adaptor protein Grb2/SOS, facilitating activation of the Ras/RAF/MEK/ERK cascade. This pathway drives cell cycle progression, proliferation, and contributes to migratory signals [1] [5].
  • Regulation of p53: A complex reciprocal relationship exists. Nuclear FAK scaffolds the E3 ubiquitin ligase MDM2, promoting proteasomal degradation of the tumor suppressor p53. Conversely, wild-type p53 suppresses PTK2 transcription. FAK overexpression thus destabilizes p53, enhancing cancer cell survival and proliferation [1] [4] [5].
  • Hippo/YAP Pathway: FAK activity influences the Hippo pathway, often leading to nuclear translocation and transcriptional activation of YAP/TAZ, promoting genes involved in cell growth, stemness, and survival [8].
  • Cell Motility, Invasion, and Metastasis: FAK is a master regulator of focal adhesion turnover, actin cytoskeleton dynamics, and cell migration. It integrates signals from integrins and growth factor receptors (e.g., EGFR, MET) to promote invasion through extracellular matrices, a critical step in metastasis. FAK signaling enhances matrix metalloproteinase (MMP) expression and facilitates epithelial-mesenchymal transition (EMT) in some contexts [1] [3] [5].
  • Angiogenesis: Endothelial cell FAK is crucial for VEGF signaling and blood vessel formation (angiogenesis) within tumors, supporting nutrient delivery and growth [5].
  • Immune Evasion: FAK activity in tumor cells and stromal components (e.g., cancer-associated fibroblasts, regulatory T cells) contributes to an immunosuppressive TME by promoting cytokine secretion (e.g., IL-33) and suppressing cytotoxic T-cell function [1] [8].

Rationale for FAK Inhibition in Solid Tumors: Mechanistic Foundations

The pervasive involvement of FAK across multiple hallmarks of cancer provides a compelling rationale for its inhibition. Targeting FAK aims to simultaneously disrupt:

  • Anchorage-Independent Survival: A hallmark of malignancy where cancer cells survive and proliferate without attachment to the extracellular matrix (ECM). FAK is a critical mediator of survival signals under these conditions. Inhibition selectively triggers apoptosis in detached cells or 3D environments (spheroids, soft agar) mimicking in vivo tumors, while often having minimal effect on adherent cell proliferation at similar concentrations [3].
  • Metastatic Cascade: By inhibiting cell migration, invasion, and potentially colonization at distant sites [1] [3].
  • TME Support: By blocking angiogenesis and reversing immunosuppression, potentially sensitizing tumors to immunotherapy [4] [8].
  • Therapeutic Resistance: FAK signaling contributes to resistance against chemotherapy, targeted therapy, and radiotherapy. Inhibition can re-sensitize tumors [4] [6].
  • Cancer Stem Cell Maintenance: Evidence links FAK activity to the survival and self-renewal of cancer stem cells, a population driving recurrence [5] [8].

Properties

CAS Number

1061353-68-1

Product Name

PND-1186

IUPAC Name

2-[[2-(2-methoxy-4-morpholin-4-ylanilino)-5-(trifluoromethyl)pyridin-4-yl]amino]-N-methylbenzamide

Molecular Formula

C25H26F3N5O3

Molecular Weight

501.5 g/mol

InChI

InChI=1S/C25H26F3N5O3/c1-29-24(34)17-5-3-4-6-19(17)31-21-14-23(30-15-18(21)25(26,27)28)32-20-8-7-16(13-22(20)35-2)33-9-11-36-12-10-33/h3-8,13-15H,9-12H2,1-2H3,(H,29,34)(H2,30,31,32)

InChI Key

IGUBBWJDMLCRIK-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C(F)(F)F)NC3=C(C=C(C=C3)N4CCOCC4)OC

Solubility

Soluble in DMSO, not in water

Synonyms

PND1186; PND 1186; PND1186; SR 2516; SR2516; SR2516; VS4718; VS4718; VS 4718.

Canonical SMILES

CNC(=O)C1=CC=CC=C1NC2=CC(=NC=C2C(F)(F)F)NC3=C(C=C(C=C3)N4CCOCC4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.